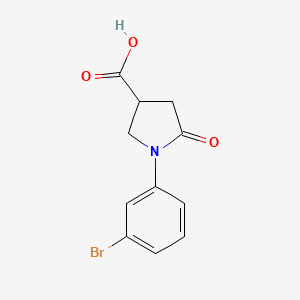

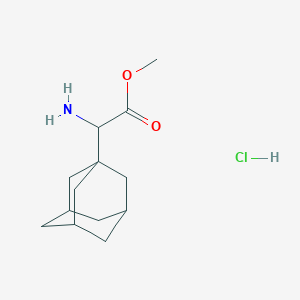

5-环丙基-N-(2-羟基-3-(4-甲氧基苯基)-2-甲基丙基)异恶唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-cyclopropyl-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)isoxazole-3-carboxamide" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom at non-adjacent positions. Isoxazole derivatives are known for their diverse biological activities and have been explored for various applications including anti-inflammatory, herbicidal, and as analogues of amino acids.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. One approach involves the cycloaddition of carbethoxyformonitrile oxide to appropriate amides, as seen in the synthesis of 3-carboxyisoxazole compounds . Another method includes the preparation of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides from 5-cyclopropylisoxazole-4-carboxylic acid and substituted benzylamines, confirming the structures by NMR and MS . Additionally, a novel route to 5-substituted 3-isoxazolols has been developed using N, O-diBoc-protected beta-keto hydroxamic acids synthesized via acyl Meldrum's acids, which avoids the formation of byproducts . Furthermore, trans-5-aryl and 5-cyclopropyl derivatives of 2-isoxazolin-4-ol can be prepared via intramolecular ring opening of α,β-epoxy ketone oximes . Lastly, a stereoselective synthesis of a conformationally constrained analogue of aspartic acid with an isoxazole ring has been reported, showcasing the versatility of isoxazole synthesis .

Molecular Structure Analysis

Isoxazole derivatives exhibit a range of molecular structures due to the versatility of the isoxazole ring to undergo various chemical modifications. The presence of substituents such as cyclopropyl groups and benzylamines can significantly alter the chemical and biological properties of these compounds . The molecular structure of isoxazole derivatives is often confirmed using techniques like NMR and MS, ensuring the accuracy of the synthesized compounds .

Chemical Reactions Analysis

Isoxazole derivatives can participate in a variety of chemical reactions. The cyclization of N, O-diBoc-protected beta-keto hydroxamic acids to form 5-substituted 3-isoxazolols is an example of a reaction that expands the chemical diversity of isoxazole compounds . The intramolecular ring opening of α,β-epoxy ketone oximes to form isoxazolin-4-ols is another reaction that demonstrates the reactivity of the isoxazole ring . Additionally, the regioselective 1,3-dipolar cycloaddition used in the synthesis of cyclopenta[d]isoxazole derivatives highlights the potential for creating complex and biologically relevant structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, stability, and reactivity. For instance, the introduction of a cyclopropyl group can impact the herbicidal activity of the compound, as seen in the case of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which showed significant inhibition against certain weeds . The conformational constraints introduced by the isoxazole ring in amino acid analogues can also affect their physical properties and their potential as pharmaceutical agents .

科学研究应用

合成和表征

涉及与“5-环丙基-N-(2-羟基-3-(4-甲氧基苯基)-2-甲基丙基)异恶唑-3-甲酰胺”类似结构元素的化合物的研究通常集中于它们的合成和表征。研究详细介绍了创新的合成路线和表征技术,为在包括药物化学和材料科学在内的各种应用中进一步探索这些化合物奠定了基础知识。例如,环丙基化合物合成的探索因其在创造具有独特生物活性的新型化学实体方面的潜力而受到关注(Hassan, Hafez, & Osman, 2014)。

抗菌和抗氧化应用

具有环丙基和异恶唑基团的化合物已被研究其抗菌和抗氧化特性。这些研究表明了开发能够对抗微生物感染和氧化应激相关疾病的新型治疗剂的潜力。例如,与查询结构相关的化合物显示出显着的抗菌和抗氧化活性,表明它们在开发具有额外抗氧化益处的新型抗菌剂方面的潜在效用(Raghavendra 等,2016)。

抗肿瘤和抗白血病活性

与目标化合物中类似的环丙基和异恶唑部分已成为旨在发现新的抗肿瘤和抗白血病剂的研究的一部分。该领域的研究探索了这些化合物抑制癌细胞生长和增殖的潜力,为开发新型癌症疗法提供了有希望的线索。例如,新型苯并咪唑衍生物因其潜在的化学治疗应用而被合成,证明了与目标化合物中发现的类似的结构部分的重要性(Gowda 等,2009)。

除草活性

研究还探索了含有异恶唑环的化合物的除草活性,表明了在农业中的潜在应用。这些研究旨在开发更有效和更环保的除草剂,以满足对可持续农业实践不断增长的需求。例如,N-苄基-5-环丙基-异恶唑-4-甲酰胺的设计和合成展示了多靶点药物设计策略在农用化学研究中的应用,从而产生具有显着除草活性的化合物(Sun 等,2020)。

属性

IUPAC Name |

5-cyclopropyl-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-18(22,10-12-3-7-14(23-2)8-4-12)11-19-17(21)15-9-16(24-20-15)13-5-6-13/h3-4,7-9,13,22H,5-6,10-11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJURSYZBGNBJML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=NOC(=C2)C3CC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopropyl-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)isoxazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2524859.png)

![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2524861.png)

![N-{2-[(2-chloroacetyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2524862.png)

![2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid](/img/structure/B2524872.png)

![2-[(4-methylphenyl)sulfonylamino]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524875.png)

![N-(3,4-dimethylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2524878.png)

![7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2524880.png)